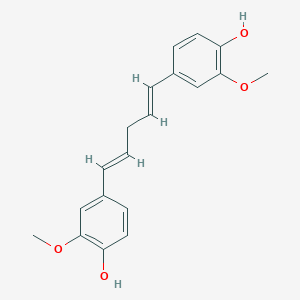

1,5-Bis(4-hydroxy-3-méthoxyphényl)penta-1,4-diène

Vue d'ensemble

Description

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a synthetic organic compound known for its structural similarity to curcumin, a natural product found in turmeric. This compound is part of the diarylpentanoid family and has been studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cells.

Mécanisme D'action

Target of Action

The primary targets of 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene are human colon cancer cells , both primary (SW480) and metastatic (SW620) ones . The compound has been shown to have a significant cytotoxic effect on these cells .

Mode of Action

1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the suppression of colon cancer cell growth and the induction of morphological features associated with apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis . It increases caspase-3 activity, which plays a vital role in the execution-phase of cell apoptosis . Additionally, it decreases the level of Bcl-2 protein, an anti-apoptotic protein, in both colon cancer cell lines .

Pharmacokinetics

1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene has demonstrated improved in vivo pharmacokinetic profiles compared to curcumin . It has an increased half-life , better absorption , and low metabolism , which significantly impact its bioavailability.

Result of Action

The result of the compound’s action is the suppression of colon cancer cell growth . It achieves this by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This leads to a significant growth inhibition with cell viability approximately 71% in SW480 and 45% in SW620 cells when treated with curcumin at the same dosage of 25 µM and higher .

Analyse Biochimique

Biochemical Properties

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to have greater cytotoxicity effect on SW480 and SW620 human colon cancer cells compared to curcumin . The compound’s interactions with these biomolecules can lead to changes in cellular processes, including cell proliferation and apoptosis .

Cellular Effects

The effects of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene on cells are significant. It has been shown to inhibit cell proliferation and induce apoptosis in primary and metastatic human colon cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exerts its effects through various mechanisms. It has been shown to increase caspase-3 activity and decrease Bcl-2 protein level in both colon cancer cell lines . These changes in gene expression and enzyme activity contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis .

Temporal Effects in Laboratory Settings

Over time, the effects of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene on cells can change. It has been shown to have a greater anti-proliferative effect on colon cancer cells compared to curcumin at 48 and 72 hours

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene can be synthesized through a Claisen-Condensation reaction. This process involves the reaction of vanillin derivatives with acetone in an acidic medium under ultrasonic irradiation conditions (40 kHz) . The reaction typically yields high amounts of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of ultrasonic irradiation and controlled reaction conditions ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Amino and thiol-substituted derivatives.

Comparaison Avec Des Composés Similaires

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is unique due to its structural modifications compared to curcumin, which result in improved pharmacokinetic profiles, including increased half-life, better absorption, and lower metabolism . Similar compounds include:

Curcumin: The parent compound with well-documented anti-inflammatory and anti-cancer properties.

1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione: Another curcumin analogue with similar biological activities.

1,5-Diaryl-penta-1,4-dien-3-ones: A class of compounds with structural similarities and potential pharmacological applications.

Activité Biologique

Overview

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, also known as MS13, is a synthetic compound structurally related to curcumin. It belongs to the diarylpentanoid family and has garnered attention for its potential pharmacological properties, particularly in cancer treatment. This compound exhibits notable biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 63644-68-8

- Molecular Weight : 312.365 g/mol

This compound features two hydroxy-phenyl groups attached to a penta-1,4-diene backbone, which contributes to its unique biological activities compared to other similar compounds like curcumin.

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene primarily targets human colon cancer cells (SW480 and SW620). The compound's mechanism of action involves:

- Inhibition of Cell Proliferation : It significantly reduces the growth of cancer cells by interfering with their proliferation pathways.

- Induction of Apoptosis : MS13 promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

Biochemical Pathways

The compound affects several biochemical pathways:

- Increases caspase-3 activity, a key enzyme in the apoptotic pathway.

- Decreases levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.

Cytotoxicity and Anti-Cancer Effects

Research indicates that 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exhibits higher cytotoxicity against colon cancer cell lines compared to curcumin. The following table summarizes the effects observed in various studies:

| Cell Line | Concentration (µM) | Apoptotic Activity (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|---|

| SW480 | 7.5 | 46% at 48h | 3-fold at 48h |

| SW480 | 15 | 79% at 72h | 4-fold at 72h |

| SW620 | 5.7 | Increased early apoptosis | 5-fold at 24h |

| SW620 | 11.4 | Increased late apoptosis | 8-fold at 24h |

These results demonstrate a dose-dependent increase in apoptotic activity over time, highlighting the compound's effectiveness in inducing cell death in cancerous cells.

Case Studies

A study focused on the effects of MS13 on colon cancer cells with KRAS and p53 mutations showed promising results. The compound was able to:

- Induce significant apoptosis in both primary (SW480) and metastatic (SW620) colon cancer cells.

- Exhibit a greater anti-proliferative effect compared to curcumin at various time points (24h, 48h, and 72h).

In particular:

- At a concentration of 15 µM , MS13 treatment resulted in approximately 79% apoptotic cells after 72 hours in SW480 cells.

- The necrotic cell population remained low (<11%), indicating that MS13 selectively induces apoptosis rather than necrosis.

Pharmacokinetics

Compared to curcumin, MS13 shows improved pharmacokinetic properties:

- Increased Half-Life : Longer duration of action in vivo.

- Better Absorption : Enhanced bioavailability allows for more effective therapeutic concentrations.

- Low Metabolism : Reduced breakdown leads to sustained activity.

Comparison with Similar Compounds

The following table compares MS13 with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Curcumin | Diarylheptanoid with phenolic structures | Extensive anti-inflammatory effects |

| Resveratrol | Stilbene derivative | Notable cardiovascular benefits |

| 1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene | Similar biological activities | Structural modifications lead to distinct actions |

MS13's specific arrangement of hydroxy groups and penta-diene configuration may confer unique biological activities not observed in other compounds.

Propriétés

IUPAC Name |

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITXMZDWYBZLK-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.